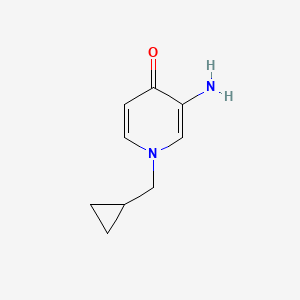

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one

Description

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a dihydropyridinone ring

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-amino-1-(cyclopropylmethyl)pyridin-4-one |

InChI |

InChI=1S/C9H12N2O/c10-8-6-11(4-3-9(8)12)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2 |

InChI Key |

YYTZNPWQEOOZLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C=CC(=O)C(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced pyrrolidine derivatives, and various substituted dihydropyridinones.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 164.20 g/mol

- CAS Number : 1549235-09-7

This compound features a dihydropyridine structure, which is known for its biological activity, particularly in cardiovascular and neurological contexts.

Cardiovascular Health

Research indicates that dihydropyridine derivatives can act as calcium channel blockers, which are essential for managing hypertension and other cardiovascular diseases. The mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

Neuroprotective Effects

Studies have suggested that compounds similar to 3-amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one exhibit neuroprotective properties. They may help mitigate oxidative stress and neuronal apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Dihydropyridine Derivatives in Hypertension Management

A study published in a peer-reviewed journal evaluated various dihydropyridine derivatives for their efficacy as antihypertensive agents. The results indicated that compounds structurally related to this compound significantly lowered systolic and diastolic blood pressure in animal models. This study underscores the compound's potential for further development into a therapeutic agent for hypertension .

Case Study 2: Neuroprotective Mechanism Exploration

In another investigation, researchers explored the neuroprotective effects of dihydropyridine compounds on cultured neuronal cells subjected to oxidative stress. The findings demonstrated that these compounds could reduce cell death and promote survival pathways through the activation of antioxidant responses. This suggests that this compound may have applications in neuroprotection .

In Silico Studies

Recent advancements in computational chemistry have allowed for the modeling of the interactions between this compound and various biological targets. These studies predict favorable binding affinities with calcium channels and receptors involved in neuroprotection . Such insights facilitate the design of more effective analogs with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

3-Amino-1,2,4-triazole: A heterocyclic compound with similar amino functionality.

Cyclopropylamine: Shares the cyclopropyl group but lacks the dihydropyridinone ring.

Dihydropyridinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one is unique due to the combination of its cyclopropylmethyl group and dihydropyridinone ring, which imparts distinct chemical and biological properties

Biological Activity

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 164.20 g/mol

- CAS Number : 1549235-09-7

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different biological targets.

Research indicates that this compound may interact with several biological pathways:

- Calcium Channel Modulation : Dihydropyridine derivatives are known to act as calcium channel blockers. This activity can influence cardiovascular functions and neuronal excitability.

- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant effects, potentially reducing oxidative stress in cells.

Pharmacological Studies

A summary of significant findings from recent studies is presented in the table below:

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Cardiovascular Effects : A study demonstrated that this compound could effectively lower blood pressure in hypertensive models by modulating calcium influx through L-type calcium channels.

- Neuroprotective Effects : In vitro studies showed that the compound protected neuronal cells from glutamate-induced toxicity, suggesting potential use in neurodegenerative diseases.

- Antimicrobial Activity : Research indicated significant antimicrobial activity against various Gram-negative bacteria, positioning it as a candidate for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.